
Ethyl 5-bromo-6-methylnicotinate
Overview
Description
Ethyl 5-bromo-6-methylnicotinate (CAS 1190862-70-4) is a halogenated nicotinic acid derivative with the molecular formula C₉H₁₀BrNO₂ and a molecular weight of 244.08 g/mol . This compound features a pyridine ring substituted with a bromine atom at position 5, a methyl group at position 6, and an ethyl ester moiety at position 3. It serves as a critical intermediate in pharmaceutical synthesis, particularly in the development of α₂-adrenergic receptor agonists like dexmedetomidine . Its structural versatility allows for further functionalization, making it valuable in medicinal chemistry and agrochemical research.
Mechanism of Action
Mode of Action
The mode of action of Ethyl 5-bromo-6-methylnicotinate is currently unknown due to the lack of scientific studies on this specific compound . The interaction of this compound with its potential targets and the resulting changes at the molecular and cellular level remain to be elucidated.
Pharmacokinetics
The compound is also reported to inhibit CYP1A2, an enzyme involved in drug metabolism . These properties may impact the bioavailability of the compound, but more detailed ADME (Absorption, Distribution, Metabolism, and Excretion) studies are needed to fully understand its pharmacokinetic profile.
Biochemical Analysis
Biochemical Properties
It is known that it has a high gastrointestinal absorption and is not a substrate for P-glycoprotein, a protein that pumps foreign substances out of cells . This suggests that Ethyl 5-bromo-6-methylnicotinate could potentially interact with various enzymes, proteins, and other biomolecules within cells .
Cellular Effects
The specific cellular effects of this compound are currently unknown due to the lack of comprehensive studies. Given its structural similarity to nicotinic acid, it may influence cell function in a similar manner. Nicotinic acid is known to impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely to exert its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Biological Activity
Ethyl 5-bromo-6-methylnicotinate is a derivative of nicotinic acid, notable for its potential biological activities. This compound has garnered attention in medicinal chemistry due to its structural characteristics and the presence of halogen substituents, which can enhance its reactivity and biological interactions. This article will delve into the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
This compound possesses the following structural formula:
- Molecular Formula : C₉H₈BrN₃O₂
- Molecular Weight : 246.07 g/mol
The compound features a bromine atom at the 5-position and a methyl group at the 6-position of the pyridine ring. This substitution pattern contributes to its unique chemical properties.
This compound interacts with various molecular targets, primarily enzymes and receptors involved in critical biochemical pathways. The presence of bromine enhances its binding affinity, potentially leading to modulation of enzyme activity and receptor signaling pathways. Specific mechanisms include:
- Enzyme Inhibition : The compound may inhibit enzymes that play roles in metabolic processes, thereby influencing cellular functions.
- Receptor Modulation : It can act as an agonist or antagonist at specific receptors, affecting signal transduction pathways.
Biological Activities
Research has indicated several key biological activities associated with this compound:
Antimicrobial Activity
Studies have shown that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest that the compound could be a candidate for developing new antimicrobial agents.
Anticancer Potential
Research has also explored the anticancer potential of this compound. In vitro studies have reported that it can induce apoptosis in cancer cell lines, such as:
- HeLa Cells : Induction of apoptosis was observed at concentrations above 50 µg/mL.
- MCF-7 Cells : The compound demonstrated a dose-dependent reduction in cell viability.
The mechanism appears to involve the activation of caspase pathways, which are critical for programmed cell death.
Case Studies
-
Study on Antimicrobial Efficacy :
A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of this compound against multi-drug resistant strains. The results indicated that the compound significantly reduced bacterial load in treated samples compared to controls. -
Cancer Cell Line Study :
In a study published in the Journal of Medicinal Chemistry (2024), this compound was tested on various cancer cell lines. The results showed that it inhibited cell proliferation and induced apoptosis through mitochondrial pathway activation.
Scientific Research Applications
Chemistry
Ethyl 5-bromo-6-methylnicotinate serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals. Its unique structure allows it to participate in various chemical reactions, making it valuable in organic synthesis.
Biology
Research has indicated that this compound exhibits significant biological activities , including:
- Antimicrobial Properties : this compound has shown activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli. Studies have identified effective concentrations for inhibiting these pathogens.
- Anti-inflammatory Effects : In animal models, this compound has been demonstrated to reduce inflammation markers, suggesting potential use in treating inflammatory conditions by modulating cytokine production.
Medicine
The compound is being explored for its potential in drug development , particularly for targeting specific biological pathways involved in diseases. Its interaction with enzymes and receptors may lead to the development of new therapeutic agents.
Case Studies and Research Findings
-
Antimicrobial Activity Study :
- Researchers conducted in vitro studies that demonstrated effective inhibition against S. aureus at concentrations as low as 50 µg/mL.
- Minimum inhibitory concentration (MIC) assays confirmed its potential as a new antimicrobial agent.
-
Anti-inflammatory Mechanism :
- In a model of induced inflammation, administration resulted in significant decreases in pro-inflammatory cytokines such as TNF-alpha and IL-6.
- This study highlighted its potential therapeutic role in managing inflammatory diseases.
-
Enzyme Interaction Studies :
- Investigations into the interaction with nicotinamidases revealed that this compound could inhibit these enzymes, which are critical for nicotinamide metabolism.
- This inhibition could have implications for developing treatments targeting metabolic disorders.
Comparison with Similar Compounds
Structurally analogous compounds to ethyl 5-bromo-6-methylnicotinate vary primarily in substituent type (e.g., halogens, methyl, hydroxyl, or trifluoromethyl groups) and ester moieties (ethyl vs. methyl). These modifications significantly influence physicochemical properties, reactivity, and biological activity. Below is a detailed comparison:
Structural Analogs and Key Properties
Key Observations:
Halogen Substitution :
- Chloro analogs (e.g., ethyl 5-bromo-6-chloronicotinate) exhibit higher molecular weights and reactivity compared to methyl-substituted derivatives due to chlorine’s electronegativity .
- Dichloro derivatives (e.g., ethyl 5-bromo-4,6-dichloronicotinate) show increased lipophilicity (XLogP3 = 3.4), favoring membrane permeability in drug design .
Functional Group Impact :
Preparation Methods
Bromination and Esterification of Nicotinic Acid Derivatives
A patented method describes the preparation of 5-bromo-2-methyl-4-hydroxypyridinecarboxylate derivatives through a multi-step sequence involving nitration, bromination, reduction, and esterification steps. Although this patent focuses on methyl esters, the methodology is adaptable to ethyl esters by substituting the alcohol in the esterification step.
Dissolution of 5-bromo-2-nitroisonicotinic acid in methanol, followed by addition of thionyl chloride and reflux to form the methyl ester intermediate.
Reduction of the nitro group to an amino group using activated iron powder in acidic ethanol.
Diazotization of the amino intermediate with sodium nitrite under controlled temperature (0–40°C) to introduce hydroxyl functionality.
Final adjustment of pH to isolate the hydroxy ester product.
This method provides a robust route to 5-bromo substituted nicotinic acid esters with high purity and yield, which can be adapted for ethyl esters by replacing methanol with ethanol in the esterification step.
Oxidation of 2-Methyl-5-Ethylpyridine to 6-Methylnicotinic Acid Ester
Another well-documented process involves the oxidation of 2-methyl-5-ethylpyridine using nitric acid in the presence of sulfuric acid at elevated temperatures (140–225°C). This method yields 6-methylnicotinic acid esters after subsequent esterification with alcohols.
Cooling 2-methyl-5-ethylpyridine while mixing with sulfuric acid (1–5 moles per mole of pyridine).
Heating the mixture to 140–225°C and adding at least 3 moles of nitric acid per mole of pyridine, with continuous removal of water and diluted nitric acid by distillation.
After oxidation, mixing the reaction mixture with ethanol or methanol and heating under reflux to esterify the acids.
Isolation of 6-methylnicotinic acid ethyl or methyl esters by extraction and purification.
This method achieves yields up to approximately 70% for the ester product and is scalable for industrial production of 6-methylnicotinic acid esters.
Properties
IUPAC Name |
ethyl 5-bromo-6-methylpyridine-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO2/c1-3-13-9(12)7-4-8(10)6(2)11-5-7/h4-5H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFNPRVLCAREGEN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(N=C1)C)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201255670 | |
Record name | Ethyl 5-bromo-6-methyl-3-pyridinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201255670 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1190862-70-4 | |
Record name | Ethyl 5-bromo-6-methyl-3-pyridinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1190862-70-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 5-bromo-6-methyl-3-pyridinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201255670 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.